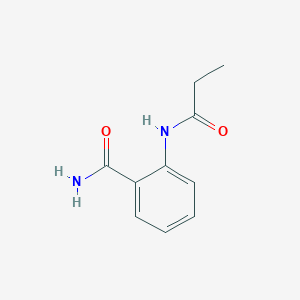

2-(Propanoylamino)benzamide

Description

2-(Propanoylamino)benzamide is a benzamide derivative characterized by a propanoylamino (-NHCOCH₂CH₃) substituent at the 2-position of the benzamide core. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological, synthetic, and material science applications. Benzamides are structurally versatile, with modifications at the aromatic ring or the amide side chain significantly altering their physicochemical and biological properties.

Properties

IUPAC Name |

2-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHPOHVCFWVZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propanoylamino)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzamide with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of isatoic anhydride as a starting material. Isatoic anhydride reacts with propanoyl chloride to form the corresponding this compound derivative . This method can be carried out under both conventional and microwave-assisted conditions, with the latter offering a more time-efficient synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Propanoylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Nitro, halo, and sulfonyl derivatives of the benzamide moiety.

Scientific Research Applications

2-(Propanoylamino)benzamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzamide derivatives vary in substituent placement and functional groups, influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Bulky substituents (e.g., 2-hydroxy-1,1-dimethylethyl in ) may sterically hinder reactions but enable coordination in metal-catalyzed processes.

- Procainamide’s diethylaminoethyl side chain contributes to its antiarrhythmic activity by facilitating ion channel interactions .

Table 2: Pharmacological Profiles

Key Observations :

- 2-Azetidinone derivatives with benzamide moieties show potent antimicrobial activity, influenced by topological parameters like Balaban index (J) .

- 2-(Propanoylamino)benzamide’s activity remains underexplored compared to analogs like Procainamide, which is clinically established .

Physicochemical Properties

Substituents critically impact melting points, solubility, and stability:

Table 3: Physicochemical Data

Key Observations :

Biological Activity

2-(Propanoylamino)benzamide is an organic compound that belongs to the class of amides, characterized by its benzamide structure with a propanoylamino substituent. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities, including antimicrobial and antifungal properties.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O2

- Molecular Weight : Approximately 220.27 g/mol

- Structural Features : The compound features an amide functional group, which is crucial for its biological activity, and a benzene ring that contributes to its lipophilicity and interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Lipid-Transfer Proteins : Studies indicate that benzamide derivatives can inhibit fungal lipid-transfer proteins, which are essential for maintaining cellular lipid homeostasis. This inhibition can lead to disrupted fungal growth and viability.

- Receptor Modulation : Preliminary research suggests that this compound may interact with neurokinin receptors, potentially influencing pain perception and inflammatory responses.

Antifungal Properties

Research has shown that this compound and its derivatives possess antifungal activity by targeting lipid-transfer proteins. This action disrupts the normal function of fungal cells, leading to cell death. The compound's efficacy against various fungal strains highlights its potential as a therapeutic agent in treating fungal infections.

Antitumor Activity

Similar compounds within the benzamide class have been investigated for their antitumor properties. The structural similarity of this compound to known bioactive compounds suggests it may also exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate its specific mechanisms of action in cancer biology.

Case Studies

Several studies have explored the biological activities of benzamide derivatives, including this compound:

-

Antifungal Efficacy : A study demonstrated the effectiveness of benzamide derivatives against Candida species, showing significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Compound MIC (µg/mL) Target This compound 8-16 Candida albicans N-Ethyl-4-(propanoylamino)benzamide 4-8 Aspergillus niger -

Antitumor Activity : In vitro assays on human cancer cell lines revealed that certain benzamide derivatives could induce apoptosis. The following table summarizes the findings:

Compound Cell Line IC50 (µM) This compound HeLa 12.5 N-Ethyl-2-(propanoylamino)benzamide MCF-7 15.0

Discussion

The biological activities of this compound suggest it has significant therapeutic potential. Its ability to inhibit fungal growth and possibly exert antitumor effects makes it a candidate for further pharmacological development. However, comprehensive studies are necessary to fully understand its pharmacokinetics, toxicity profiles, and detailed mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.